molecular formula C6H3ClFNO2 B1584535 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 2106-49-2

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No.: B1584535
CAS No.: 2106-49-2
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H3ClFNO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by chlorine, fluorine, and nitro groups, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) under mild pressure and temperature conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group yields 1-chloro-2-fluoro-3-aminobenzene.

    Substituted Derivatives: Nucleophilic substitution reactions can lead to various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-fluoro-3-nitrobenzene finds applications in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic compounds.

    Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-nitrobenzene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The electron-withdrawing nature of the nitro, chlorine, and fluorine groups makes the compound highly reactive in nucleophilic aromatic substitution reactions. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

    1-Chloro-2-nitrobenzene: Lacks the fluorine substituent, making it less reactive in nucleophilic substitution reactions.

    2-Fluoro-3-nitrobenzene: Lacks the chlorine substituent, affecting its overall reactivity and applications.

    1-Chloro-3-nitrobenzene: The position of the nitro group differs, leading to variations in chemical behavior and reactivity.

Uniqueness: 1-Chloro-2-fluoro-3-nitrobenzene is unique due to the combined presence of chlorine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-chloro-2-fluoro-3-nitrobenzene
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InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAHXNSORRGCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175287
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2106-49-2, 70572-60-0
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Record name 1-chloro-2-fluoro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
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reactant
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290 g
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20 g
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100 g
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solvent
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Synthesis routes and methods III

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 0.5 GC area-% after 6 hours.
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139 g
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576 g
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20 g
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Synthesis routes and methods IV

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 29 g (0.06 mol) of polyethylene glycol dimethyl ether 500 and 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 11 GC area-% after 6 hours.
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29 g
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139 g
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576 g
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20 g
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Synthesis routes and methods V

Procedure details

57.6 g (0.3 mol) of 2,3-dichloronitrobenzene and 13.9 g (0.24 mol) of potassium fluoride were introduced into a 100 ml flange flask and fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 2 hours (no reaction). The reaction suspension was heated to 190° C. and stirred for a further 4 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: after 2 hours: 1 GC area-%. after 8 hours: 8 GC area-%.
Quantity
57.6 g
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13.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of the research regarding the production of 3-chloro-2-fluoronitrobenzene?

A1: The research article [] outlines a novel method for the co-production of 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene, with 3-chloro-2-fluoronitrobenzene identified as a key intermediate product. The described method utilizes o-dichlorobenzene as a starting material and involves a series of reactions, including nitration, fluorination, and reduction. This method is significant because it provides a pathway for the synthesis of two valuable compounds, 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene, from a readily available starting material. The ability to isolate and utilize 3-chloro-2-fluoronitrobenzene as an intermediate opens possibilities for its use in other chemical synthesis pathways.

Q2: What physical properties of 3-chloro-2-fluoronitrobenzene were investigated in the research?

A2: The research article [] focuses on determining key physical properties of both 3-chloro-4-fluoronitrobenzene and 3-chloro-2-fluoronitrobenzene, specifically their density, viscosity, and saturated vapor pressure. These properties are essential for understanding the behavior of the compounds in various chemical processes and for developing safe and efficient handling procedures. While the abstract doesn't provide specific data points, the full research likely details the experimental methods used to obtain these measurements and discusses their implications. This information is valuable for researchers working with these compounds in various applications.

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